trans-2-Octenoic acid

Vue d'ensemble

Description

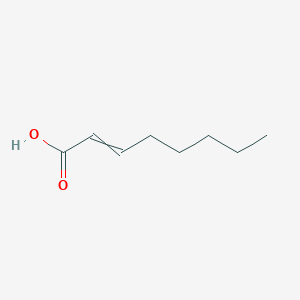

trans-2-Octenoic acid: , also known as (2E)-oct-2-enoic acid, is an olefinic fatty acid. It is a medium-chain fatty acid with a double bond at the second carbon position in the trans configuration. This compound is a monounsaturated fatty acid and is known for its role as an animal metabolite .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

From Hexaldehyde by the Dobner Reaction: This method involves the reaction of hexaldehyde with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation to yield trans-2-octenoic acid.

Regulated Hydrogenation of 2-Octynoic Acid: This method involves the partial hydrogenation of 2-octynoic acid using a suitable catalyst to produce this compound.

Industrial Production Methods: The industrial production of this compound typically involves the regulated hydrogenation of 2-octynoic acid due to its efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: trans-2-Octenoic acid can undergo oxidation reactions to form various oxidized products.

Reduction: It can be reduced to form saturated fatty acids.

Substitution: The compound can participate in substitution reactions where the double bond can be targeted for various chemical modifications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Halogenation agents like bromine can be used for addition reactions across the double bond.

Major Products Formed:

Oxidation: Various carboxylic acids and aldehydes.

Reduction: Octanoic acid.

Substitution: Halogenated derivatives of octenoic acid.

Applications De Recherche Scientifique

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

Medicine:

- Investigated for its potential therapeutic effects and its role in metabolic disorders.

Industry:

- Utilized in the flavor and fragrance industry due to its characteristic odor. It is used as a trace ingredient in artificial essential oils and flavor compositions .

Mécanisme D'action

Molecular Targets and Pathways: trans-2-Octenoic acid is involved in various metabolic pathways. It can act as a signaling molecule between the gut and liver, influencing the expression of genes involved in lipid metabolism. For example, it can up-regulate the expression of genes such as ACSS2, PCSK9, and CYP2C18, and down-regulate genes like CDS1, ST8SIA6, and MOGAT1, thereby promoting lipogenesis .

Comparaison Avec Des Composés Similaires

cis-2-Octenoic acid: The cis isomer of 2-octenoic acid, differing in the configuration of the double bond.

Octanoic acid: A saturated fatty acid without the double bond.

2-Octynoic acid: An unsaturated fatty acid with a triple bond at the second carbon position.

Uniqueness: trans-2-Octenoic acid is unique due to its trans configuration of the double bond, which imparts different chemical and physical properties compared to its cis isomer. This configuration affects its reactivity and interaction with biological molecules, making it distinct in its applications and effects .

Activité Biologique

Trans-2-Octenoic acid, also known as (E)-2-octenoic acid, is an α,β-unsaturated fatty acid characterized by its unique double bond configuration. With the molecular formula C8H14O2 and a molecular weight of approximately 142.2 g/mol, this compound has garnered attention for its diverse biological activities, including antimicrobial properties, potential metabolic roles, and implications in plant defense mechanisms.

Chemical Structure and Properties

This compound is a colorless to light yellow liquid with a distinctive oily-musty odor. It is classified as a medium-chain fatty acid and is significant as an endogenous metabolite in various biological systems. Its structural properties enable it to participate in Michael addition reactions, which are vital for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest its potential application in developing natural antimicrobial agents. However, the precise mechanism of action remains to be fully elucidated.

Metabolic Roles

This compound has been linked to various metabolic pathways:

- It plays a role in fat metabolism, potentially influencing lipid profiles.

- Studies suggest it may exhibit anti-inflammatory effects, contributing to metabolic regulation.

The compound's ability to act as a signaling molecule in these pathways highlights its significance in biochemical research.

Plant Defense Mechanisms

Emerging studies have shown that this compound can be induced in plants during pathogen attacks. This induction may enhance plant resistance against specific pathogens, suggesting its role as a biocontrol agent in agricultural applications.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, researchers found that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated that concentrations as low as 0.5% could effectively reduce bacterial viability, making it a candidate for further exploration in food preservation and medical applications.

Metabolic Impact Study

A recent investigation into the metabolic effects of this compound on human cell lines revealed that it influences lipid metabolism significantly. The study demonstrated that treatment with this compound led to alterations in lipid profiles, suggesting potential therapeutic applications in managing metabolic disorders.

Synthesis Methods

Several methods for synthesizing this compound have been documented:

- Chemical Synthesis : Utilizing olefination reactions to create the double bond.

- Biological Synthesis : Employing microbial fermentation processes that produce this compound from renewable biomass.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Octanoic Acid | C8H16O2 | Saturated fatty acid; lacks double bonds |

| 2-Octynoic Acid | C8H14O | Contains a triple bond; more reactive than this compound |

| 4-Octenoic Acid | C8H14O2 | Double bond at position 4; different reactivity profile |

| Hexanoic Acid | C6H12O2 | Shorter carbon chain; primarily saturated |

This compound's unique structural characteristics distinguish it from other fatty acids and unsaturated compounds, emphasizing its importance in both biological and industrial contexts.

Propriétés

Numéro CAS |

1871-67-6 |

|---|---|

Formule moléculaire |

C8H14O2 |

Poids moléculaire |

142.20 g/mol |

Nom IUPAC |

oct-2-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |

Clé InChI |

CWMPPVPFLSZGCY-UHFFFAOYSA-N |

SMILES |

CCCCCC=CC(=O)O |

SMILES isomérique |

CCCCC/C=C/C(=O)O |

SMILES canonique |

CCCCCC=CC(=O)O |

Point d'ébullition |

139.00 to 141.00 °C. @ 13.00 mm Hg |

Densité |

0.935-0.941 |

melting_point |

5 - 6 °C |

Key on ui other cas no. |

1871-67-6 1470-50-4 |

Description physique |

Liquid Colourless liquid; Buttery, butterscotch aroma |

Pictogrammes |

Corrosive |

Solubilité |

slightly Insoluble in water; soluble in oils Soluble (in ethanol) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.